molecular formula C8H12N2O B13232311 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol

Cat. No.: B13232311
M. Wt: 152.19 g/mol
InChI Key: ALYDNIWKLRJWAT-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine core. Subsequent reduction and functionalization steps yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-8-ylmethanol
  • 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-6-amine dihydrochloride
  • 5H,6H,7H,8H-Imidazo[1,5-a]pyrazin-8-one

Comparison: Its optical properties and biological activity also make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h4,6-7,11H,1-3,5H2

InChI Key

ALYDNIWKLRJWAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)CO

Origin of Product

United States

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